Product packaging for 5-Iodo-2-methylbenzo[d]thiazol-6-amine(Cat. No.:)

5-Iodo-2-methylbenzo[d]thiazol-6-amine

Cat. No.: B13667743
M. Wt: 290.13 g/mol
InChI Key: ADJWAPGQGOIDHI-UHFFFAOYSA-N
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Description

5-Iodo-2-methylbenzo[d]thiazol-6-amine is a benzo[d]thiazole derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. The structure combines a benzothiazole core, a methyl substituent, an amine group, and an iodine atom. The iodine atom is a key functional handle, enabling further structural elaboration through cross-coupling reactions, such as the Suzuki reaction, to create more complex molecules for biological evaluation . Benzothiazole scaffolds are of significant research interest due to their diverse pharmacological profiles . Specifically, 2-aminobenzothiazole derivatives are recognized as valuable precursors for creating molecular hybrids and condensed heterocyclic systems, such as imidazo[2,1-b]thiazoles, which are investigated for their antitumor potential . Related 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivatives have demonstrated promising antiproliferative activity against lung cancer cell lines by inhibiting key signaling pathways and inducing apoptosis . Researchers value this compound for designing and synthesizing novel molecules to probe biological mechanisms and develop new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IN2S B13667743 5-Iodo-2-methylbenzo[d]thiazol-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7IN2S

Molecular Weight

290.13 g/mol

IUPAC Name

5-iodo-2-methyl-1,3-benzothiazol-6-amine

InChI

InChI=1S/C8H7IN2S/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,10H2,1H3

InChI Key

ADJWAPGQGOIDHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C(=C2)I)N

Origin of Product

United States

Synthetic Methodologies for 5 Iodo 2 Methylbenzo D Thiazol 6 Amine

Retrosynthetic Analysis Strategies for 5-Iodo-2-methylbenzo[d]thiazol-6-amine

A plausible retrosynthetic analysis of this compound suggests a strategy centered on the late-stage introduction of the sensitive amino group. The primary disconnection would be the reduction of a nitro group at the C-6 position, a common and reliable transformation. This leads to the key intermediate, 5-Iodo-2-methyl-6-nitrobenzo[d]thiazole .

Further disconnection of this intermediate involves the removal of the iodo group at the C-5 position, pointing to 2-methyl-6-nitrobenzo[d]thiazole as a crucial precursor. The synthesis of this precursor can be envisioned through the cyclization of a substituted aniline (B41778), a foundational method in benzothiazole (B30560) chemistry. Specifically, the reaction of 2-methyl-4-nitroaniline (B30703) with a source of sulfur and a methyl group donor, or a pre-formed thioamide equivalent, would yield the desired benzothiazole core with the correct substitution pattern at C-2 and C-6. This retrosynthetic pathway is outlined below:

Retrosynthetic analysis of this compound

Figure 1: A proposed retrosynthetic pathway for this compound.

Precursor Synthesis Routes for Benzo[d]thiazole Core Formation

The formation of the 2-methyl-6-nitrobenzo[d]thiazole core is a critical step in the synthesis of the target molecule. A common and effective method for constructing the benzothiazole ring system is the reaction of a substituted 2-aminothiophenol (B119425) with an appropriate electrophile. However, a more direct approach for this specific substitution pattern involves the cyclization of a substituted aniline.

The synthesis commences with a commercially available starting material, o-toluidine (B26562) . To introduce the nitro group at the desired position, the amino group of o-toluidine is first protected, typically through acetylation with acetic anhydride (B1165640) to form N-(2-methylphenyl)acetamide . This protection serves to moderate the activating effect of the amino group and direct the subsequent nitration. Nitration of N-(2-methylphenyl)acetamide with a mixture of nitric acid and sulfuric acid proceeds with high regioselectivity to yield N-(2-methyl-4-nitrophenyl)acetamide . The para-directing effect of the methyl group and the ortho,para-directing, yet sterically hindering, nature of the acetamido group favors the introduction of the nitro group at the position para to the methyl group. Subsequent hydrolysis of the acetamido group under acidic conditions affords 2-methyl-4-nitroaniline . guidechem.comchemicalbook.comprepchem.comgoogle.comchemicalbook.com

With 2-methyl-4-nitroaniline in hand, the benzothiazole ring is constructed. A widely used method is the Jacobson synthesis, which involves the reaction of the aniline with potassium thiocyanate (B1210189) in the presence of bromine. This reaction proceeds through the in situ formation of a thiocyanate derivative of the aniline, which then undergoes intramolecular cyclization to form the thiazole (B1198619) ring. This one-pot reaction provides a direct route to 2-amino-6-nitrobenzothiazole . To obtain the 2-methyl derivative, a variation of this approach or a different cyclization strategy would be necessary. An alternative and more direct route to 2-methyl-6-nitrobenzothiazole (B1346597) involves the reaction of 2-methyl-4-nitroaniline with a reagent that can provide the sulfur and the C-2 methyl group.

Strategies for Selective Iodination at the C-5 Position of the Benzo[d]thiazole Scaffold

The regioselective introduction of an iodine atom at the C-5 position of the 2-methyl-6-nitrobenzo[d]thiazole scaffold is a challenging yet crucial step. The directing effects of the existing substituents—the deactivating nitro group at C-6 and the thiazole ring itself—must be carefully considered.

Electrophilic Iodination Approaches

Direct electrophilic iodination of 2-methyl-6-nitrobenzothiazole is a potential route. The nitro group at C-6 is a meta-director, while the benzothiazole system's directing effects are more complex. Electrophilic substitution on the benzothiazole ring typically occurs at the 4, 5, 6, and 7 positions, with the precise location depending on the reaction conditions and the nature of the existing substituents. The deactivating nitro group would be expected to direct incoming electrophiles to the C-5 and C-7 positions. The methyl group at C-2 has a minor electronic influence on the benzene (B151609) ring.

Reagents commonly used for electrophilic iodination include iodine in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or N-iodosuccinimide (NIS). However, direct iodination of benzothiazoles can sometimes lead to a mixture of mono- and di-iodinated products, and achieving high regioselectivity at the C-5 position can be difficult. For instance, direct iodination of some benzothiazoles under strongly oxidizing and acidic conditions has been reported to yield 4,7-diiodobenzothiazoles as major products. Therefore, careful optimization of the reaction conditions would be necessary to favor the desired 5-iodo isomer.

Directed Ortho-Metalation and Halogenation Techniques

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique relies on a directing group to guide a strong base to deprotonate a specific ortho-position, creating a carbanion that can then be trapped with an electrophile, such as iodine.

Transition-Metal-Catalyzed Halogenation Methodologies

Transition-metal-catalyzed C-H activation and halogenation have emerged as powerful tools for the regioselective functionalization of heterocycles. Palladium-catalyzed C-H iodination, for example, could potentially be employed. These methods often require a directing group to achieve high regioselectivity. Similar to the directed ortho-metalation strategy, a suitably functionalized C-6 substituent could be used to direct a palladium catalyst to activate the C-H bond at the C-5 position for subsequent iodination.

An alternative strategy that avoids the challenges of direct C-H functionalization is the Sandmeyer reaction. nih.govorganic-chemistry.orgwikipedia.orgstackexchange.combyjus.commasterorganicchemistry.com This would involve the synthesis of a 5-amino-2-methyl-6-nitrobenzo[d]thiazole precursor. The synthesis of this precursor would likely require a multi-step sequence starting from a suitably substituted benzene derivative. Once obtained, the 5-amino group could be diazotized with nitrous acid, and the resulting diazonium salt could then be treated with potassium iodide to introduce the iodo group at the C-5 position. While this is a well-established method for introducing halogens onto aromatic rings, the synthesis of the required 5-amino precursor presents its own synthetic challenges.

Introduction of the 6-Amino Group: Functional Group Interconversion Strategies

The final step in the proposed synthesis is the introduction of the amino group at the C-6 position. The most straightforward approach is the reduction of the 6-nitro group of 5-Iodo-2-methyl-6-nitrobenzo[d]thiazole. This transformation is a common functional group interconversion in organic synthesis.

A variety of reducing agents can be employed for the reduction of an aromatic nitro group to an amine. commonorganicchemistry.commasterorganicchemistry.comwikipedia.orgresearchgate.netyoutube.com Common methods include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is generally clean and high-yielding.

Metal-Acid Systems: Using a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.

Transfer Hydrogenation: Using a hydrogen donor such as ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst like Pd/C.

Tin(II) Chloride (SnCl₂): This reagent is often used for the selective reduction of nitro groups in the presence of other reducible functional groups.

The successful reduction of the nitro group in 5-Iodo-2-methyl-6-nitrobenzo[d]thiazole would yield the final target compound, This compound .

Optimization of Reaction Conditions for High Yield and Purity of this compound

Key parameters for optimization include the choice and concentration of the oxidant and base, the solvent system, reaction temperature, and duration.

Oxidant: Potassium ferricyanide (B76249) is the classic oxidant for this transformation. The stoichiometry of the oxidant relative to the thioamide substrate must be carefully controlled to ensure complete conversion without promoting over-oxidation or side reactions involving the free amino group.

Base: An aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is required to facilitate the cyclization. The concentration of the base can affect the reaction rate and the stability of the starting material and product.

Solvent: While the reaction is often performed in an aqueous medium, the solubility of the thioamide precursor might necessitate the use of a co-solvent, such as ethanol (B145695) or methanol, to create a homogeneous reaction mixture, thereby improving reaction kinetics.

Temperature: The reaction is typically conducted at room temperature. rsc.org However, gentle heating may be required to improve the reaction rate, especially given the presence of the deactivating iodo group. Conversely, excessive heat could lead to degradation and the formation of impurities.

Reaction Time: The reaction progress should be monitored using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time that maximizes product formation while minimizing the generation of by-products.

The following table outlines a proposed set of experiments to optimize the conditions for the Jacobson-type cyclization of N-(4-amino-3-iodophenyl)thioacetamide.

Table 1: Proposed Optimization of Reaction Conditions

EntryOxidant (Equivalents)Base (Concentration)Solvent SystemTemperature (°C)Expected Outcome
1K₃[Fe(CN)₆] (2.2)1 M NaOHH₂O25Baseline condition; potential for low yield due to substituent effects.
2K₃[Fe(CN)₆] (3.0)1 M NaOHH₂O25Increased oxidant may improve conversion but risks side reactions.
3K₃[Fe(CN)₆] (2.2)2 M NaOHH₂O25Higher base concentration could accelerate the reaction.
4K₃[Fe(CN)₆] (2.2)1 M NaOHH₂O/Ethanol (1:1)25Improved solubility of starting material may increase yield.
5K₃[Fe(CN)₆] (2.2)1 M NaOHH₂O/Ethanol (1:1)50Increased temperature may overcome activation barrier, but risks impurity formation.

Purity of the final product is paramount. Common impurities may arise from incomplete cyclization, starting material carryover, or oxidative side reactions involving the aniline amino group. Purification is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Chemical Reactivity and Derivatization Pathways of 5 Iodo 2 Methylbenzo D Thiazol 6 Amine

Reactivity of the Iodo Substituent

The carbon-iodine (C-I) bond at the 5-position is a key site for the introduction of new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are particularly prized substrates for transition metal-catalyzed reactions due to the relatively low bond dissociation energy of the C-I bond and their high reactivity in oxidative addition steps.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the iodo group at the C-5 position of the benzothiazole (B30560) core is an excellent handle for such transformations. While specific studies on 5-iodo-2-methylbenzo[d]thiazol-6-amine are not extensively documented, the reactivity can be reliably inferred from studies on analogous structures, such as 2-amino-6-bromobenzothiazole (B93375). nih.govresearchgate.net Given that aryl iodides are generally more reactive than the corresponding aryl bromides in palladium-catalyzed coupling reactions, this compound is expected to be an excellent substrate for these transformations.

Suzuki Coupling: The Suzuki reaction, which couples an organohalide with an organoboron compound, is a widely used method for generating biaryl structures. Research on 2-amino-6-bromobenzothiazole has demonstrated its successful coupling with various aryl boronic acids and esters to produce 2-amino-6-arylbenzothiazoles in moderate to excellent yields. nih.govresearchgate.net These reactions typically employ a palladium(0) catalyst, a base such as potassium phosphate (B84403) or potassium carbonate, and are often carried out in solvents like DMF, toluene, or 1,4-dioxane (B91453) at elevated temperatures. nih.govresearchgate.net The 5-iodo analogue is anticipated to undergo these reactions under similar or even milder conditions.

Aryl Boronic Acid/EsterProductSolventYield (%)Reference
Tolylboronic acid2-Amino-6-(p-tolyl)benzo[d]thiazoleToluene/H₂O65 researchgate.net
Tolylboronic acid2-Amino-6-(p-tolyl)benzo[d]thiazole1,4-Dioxane75 researchgate.net
4-Methoxyphenylboronic acid2-Amino-6-(4-methoxyphenyl)benzo[d]thiazoleDMF64 nih.gov
4-Methoxyphenylboronic acid2-Amino-6-(4-methoxyphenyl)benzo[d]thiazole1,4-Dioxane71 researchgate.net
3,5-Bis(trifluoromethyl)phenylboronic acid pinacol (B44631) ester2-Amino-6-(3,5-bis(trifluoromethyl)phenyl)benzo[d]thiazole1,4-Dioxane67 nih.govresearchgate.net
Phenylboronic acid2-Amino-6-phenylbenzo[d]thiazole1,4-Dioxane78 researchgate.net
This table is based on the Suzuki coupling of 2-amino-6-bromobenzothiazole and is illustrative of the expected reactivity for this compound.

Stille, Sonogashira, and Heck Reactions:

Stille Coupling: This reaction involves the coupling of an organohalide with an organostannane reagent. Although specific examples involving this compound are not reported, this method is a viable pathway for forming C-C bonds, tolerating a wide range of functional groups.

Sonogashira Coupling: The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically catalyzed by palladium and a copper(I) co-catalyst. youtube.com The high reactivity of the C-I bond makes the title compound an ideal candidate for Sonogashira coupling, enabling the introduction of various alkynyl moieties at the 5-position. nih.gov

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This reaction offers another route for C-C bond formation at the 5-position, allowing for the introduction of vinyl groups, which can be further functionalized.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov This mechanism is generally facilitated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. nih.gov

The benzothiazole ring system of this compound contains an electron-donating amine group (-NH₂) and a weakly donating methyl group (-CH₃). These groups increase the electron density of the aromatic ring, making it less susceptible to nucleophilic attack. Consequently, the C-I bond in this molecule is not activated towards traditional SNAr reactions, and this pathway is generally considered unfavorable under standard conditions. nih.govmdpi.com

Radical Reactions Involving the C-I Bond

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to homolytic cleavage to form an aryl radical. This reactivity can be harnessed in various radical-mediated transformations, although such reactions are less common than palladium-catalyzed pathways for aryl iodides. These reactions can be initiated by heat, light (photolysis), or radical initiators. Once formed, the 2-methyl-6-aminobenzo[d]thiazol-5-yl radical could participate in subsequent propagation steps, such as atom transfer or addition to multiple bonds, to form new derivatives. However, specific applications of radical reactions involving this particular substrate are not well-documented in the literature.

Reactivity of the Amine Functional Group at C-6

The primary amine at the C-6 position is a versatile functional group that behaves as a nucleophile, allowing for a range of derivatization strategies including acylation, sulfonylation, alkylation, and arylation.

Acylation and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the C-6 amine makes it nucleophilic, enabling it to react readily with electrophilic reagents.

Acylation: The amine group can be easily acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is analogous to the reported acylation of 2-amino-6-bromobenzothiazole, which yields N-(6-bromobenzo[d]thiazol-2-yl)acetamide in excellent yield. nih.govresearchgate.net This transformation is often used to protect the amine group or to introduce new functional moieties.

Sulfonylation: In a similar fashion, the amine can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) to yield sulfonamides. This reaction is a common strategy in medicinal chemistry to synthesize compounds with a wide range of biological activities. nih.gov

Alkylation and Arylation Strategies

The nitrogen atom of the C-6 amine can also be functionalized through the formation of new carbon-nitrogen bonds.

Alkylation: Direct alkylation of the amine can be achieved using alkyl halides. However, this reaction can sometimes be difficult to control, potentially leading to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.

Arylation: Modern cross-coupling methods allow for the N-arylation of the amine group. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming C-N bonds between an amine and an aryl halide or triflate. mit.edu Similarly, copper-catalyzed Ullmann condensation can also be employed. Studies on the N-arylation of related 2-aminobenzothiazoles demonstrate the feasibility of these approaches for introducing a variety of aryl and heteroaryl substituents onto the amine nitrogen. researchgate.netresearchgate.net

Amine SubstrateArylating AgentCatalyst/ConditionsProductReference
2-Aminobenzothiazole (B30445)4-BromotoluenePd₂(dba)₃, Ligand, NaOt-BuN-(p-tolyl)benzo[d]thiazol-2-amine mit.edu
2-Aminobenzothiazole4-ChlorobenzotrifluoridePd₂(dba)₃, Ligand, K₃PO₄N-(4-(trifluoromethyl)phenyl)benzo[d]thiazol-2-amine mit.edu
6-Methyl-2-aminobenzothiazolePhenylboronic acidCu(OAc)₂, PyridineN-phenyl-6-methylbenzo[d]thiazol-2-amine researchgate.net
6-Methyl-2-aminobenzothiazole4-Methoxyphenylboronic acidCu(OAc)₂, PyridineN-(4-methoxyphenyl)-6-methylbenzo[d]thiazol-2-amine researchgate.net
This table presents examples of N-arylation on related aminobenzothiazole scaffolds, illustrating potential pathways for the 6-amino group of the title compound.

Diazotization and Subsequent Transformations

The primary aromatic amine at the C-6 position is a key functional group that can be readily converted into a diazonium salt. This transformation is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). masterorganicchemistry.comlibretexts.org The resulting 5-iodo-2-methylbenzo[d]thiazol-6-diazonium salt is a valuable intermediate that serves as a gateway to a wide array of functional groups, as the dinitrogen moiety (N₂) is an excellent leaving group. masterorganicchemistry.com

Subsequent transformations of the diazonium intermediate can be achieved through various well-established methods, most notably Sandmeyer and related reactions. wikipedia.org These reactions allow for the precise replacement of the diazonium group with a range of substituents. For instance, treatment with copper(I) halides (CuCl, CuBr) or copper(I) cyanide (CuCN) can introduce chloro, bromo, and cyano groups, respectively. wikipedia.orgnih.gov Other transformations include the introduction of a hydroxyl group by heating in an aqueous acidic solution or an iodo group using potassium iodide. The diazonium group can also be removed entirely and replaced with a hydrogen atom (hydro-dediazoniation) using a reducing agent like hypophosphorous acid (H₃PO₂), which would yield 5-iodo-2-methylbenzothiazole. masterorganicchemistry.com

Furthermore, the diazonium salt can act as an electrophile in azo coupling reactions. When reacted with electron-rich aromatic compounds, such as phenols or anilines, it forms highly colored azo compounds. researchgate.netnih.govresearchgate.net This reaction is fundamental to the synthesis of a wide variety of dyes and pigments. unb.ca It is important to note that rearrangements can sometimes occur during the diazotization of substituted aminobenzothiazoles, potentially leading to unexpected products. rsc.orgrsc.org

Table 1: Potential Transformations via Diazotization
Reagent(s)TransformationProduct ClassReference
1. NaNO₂, HCl (0-5 °C) 2. CuCl-NH₂ → -N₂⁺Cl⁻ → -Cl6-Chloro-5-iodo-2-methylbenzothiazole wikipedia.org
1. NaNO₂, HBr (0-5 °C) 2. CuBr-NH₂ → -N₂⁺Br⁻ → -Br6-Bromo-5-iodo-2-methylbenzothiazole wikipedia.org
1. NaNO₂, H₂SO₄ (0-5 °C) 2. CuCN-NH₂ → -N₂⁺HSO₄⁻ → -CN5-Iodo-2-methylbenzothiazole-6-carbonitrile wikipedia.org
1. NaNO₂, H₂SO₄ (0-5 °C) 2. H₂O, Δ-NH₂ → -N₂⁺HSO₄⁻ → -OH5-Iodo-2-methylbenzothiazol-6-ol organic-chemistry.org
1. NaNO₂, HCl (0-5 °C) 2. H₃PO₂-NH₂ → -N₂⁺Cl⁻ → -H5-Iodo-2-methylbenzothiazole masterorganicchemistry.com
1. NaNO₂, HCl (0-5 °C) 2. Phenol, NaOH-NH₂ → -N₂⁺Cl⁻ → -N=N-Ar-OHAzo Dyes researchgate.netnih.gov

Condensation Reactions with Carbonyl Compounds

The nucleophilic nature of the 6-amino group allows it to readily participate in condensation reactions with various carbonyl compounds, particularly aldehydes and ketones. The most common of these reactions is the formation of imines, also known as Schiff bases. guilan.ac.ircibtech.org This reaction typically involves heating the aminobenzothiazole with the desired aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step. guilan.ac.irresearchgate.net

The resulting Schiff bases, N-(aryl/alkylidene)-5-iodo-2-methylbenzo[d]thiazol-6-amines, are versatile intermediates themselves. The imine bond (-C=N-) can be subsequently reduced to form a secondary amine or be involved in cyclization reactions to generate more complex heterocyclic systems. The choice of carbonyl compound can introduce a wide variety of substituents, making this a powerful method for derivatization. Research on analogous 2-aminobenzothiazoles has shown that condensation with a range of aromatic and aliphatic aldehydes and ketones proceeds efficiently. researchgate.netnih.gov

Table 2: Examples of Schiff Base Formation
Carbonyl CompoundReaction ConditionsProduct TypeReference
BenzaldehydeEthanol (B145695), Acetic Acid (cat.), RefluxN-Benzylidene-5-iodo-2-methylbenzo[d]thiazol-6-amine guilan.ac.ir
4-MethoxybenzaldehydeEthanol, RefluxN-(4-Methoxybenzylidene)-5-iodo-2-methylbenzo[d]thiazol-6-amine researchgate.net
AcetophenoneEthanol, RefluxN-(1-Phenylethylidene)-5-iodo-2-methylbenzo[d]thiazol-6-amine cibtech.org
2-ThiophenecarboxaldehydeEthanol, Reflux5-Iodo-2-methyl-N-(thiophen-2-ylmethylene)benzo[d]thiazol-6-amine nih.gov

Reactivity of the Benzothiazole Core and Methyl Group

Electrophilic Aromatic Substitution on the Benzothiazole Ring (excluding C-5)

The benzene (B151609) portion of the benzothiazole ring system can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents. The 6-amino group is a powerful activating group and is ortho-, para-directing. Since the para position (C-3, which is part of the thiazole (B1198619) ring junction) is blocked, it strongly directs incoming electrophiles to its ortho positions, C-5 and C-7. The C-5 position is already occupied by the iodo group. Therefore, the primary site for electrophilic attack is the C-7 position.

The 2-methyl group is a weak activating group, while the 5-iodo group is deactivating but ortho-, para-directing. The thiazole ring itself exerts a net deactivating effect on the fused benzene ring. The directing influence of the potent 6-amino group is expected to dominate, making the C-7 position the most probable site for substitution reactions like nitration, halogenation, or sulfonation. ma.edumasterorganicchemistry.com For example, nitration would likely yield 5-iodo-2-methyl-7-nitrobenzo[d]thiazol-6-amine.

Modifications of the 2-Methyl Group

The methyl group at the C-2 position of the benzothiazole ring exhibits significant reactivity due to the acidity of its α-protons. thieme-connect.de The electron-withdrawing nature of the adjacent imine-like nitrogen atom in the thiazole ring stabilizes the conjugate base (carbanion) formed upon deprotonation. This acidity allows the methyl group to participate in various reactions.

One important transformation is its reaction with strong bases (like n-butyllithium) to form a lithiated intermediate, which can then react with a range of electrophiles. More commonly, the active methyl group can undergo condensation reactions with aromatic aldehydes (in a manner analogous to the Claisen-Schmidt condensation) to yield 2-styrylbenzothiazole (B224385) derivatives. thieme-connect.de

Additionally, the methyl group can be susceptible to oxidation. Studies on 2-methylbenzothiazole (B86508) have shown that it can be oxidized to form 1,3-benzothiazole-2-carbaldehyde (B1267632). nih.govacs.orgresearchgate.net This transformation introduces a carbonyl group, which can then be used for further synthetic elaborations.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all starting materials. scinito.ai The 6-amino group of this compound makes it an excellent candidate for participation in MCRs, acting as the amine component.

Numerous MCRs have been developed using the analogous 2-aminobenzothiazole, and these can be extrapolated to the 6-amino isomer. nih.govnih.gov For example, it could participate in a four-component reaction with an aldehyde, a cyclic secondary amine (like piperidine), and an acetylenedicarboxylate (B1228247) to form functionalized 2-pyrrolidinones. nih.govresearchgate.net In such a reaction, the aminobenzothiazole would first form an imine with the aldehyde, which then undergoes further reaction with the other components in a domino sequence. These reactions provide rapid access to complex and diverse heterocyclic structures from simple starting materials. mdpi.com

Theoretical and Computational Studies of 5 Iodo 2 Methylbenzo D Thiazol 6 Amine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. For a comprehensive understanding of 5-Iodo-2-methylbenzo[d]thiazol-6-amine, both Density Functional Theory (DFT) and ab initio methods are powerful tools.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules like this compound. mdpi.comresearchgate.net DFT calculations, particularly using hybrid functionals such as B3LYP, are commonly employed to predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov For benzothiazole (B30560) derivatives, these calculations can reveal the planarity of the fused ring system and the orientation of the substituent groups. The choice of basis set, such as 6-311G(d,p), is crucial for obtaining accurate results. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data Based on Similar Structures)

Parameter Predicted Value
C-S Bond Length (Thiazole Ring) ~1.75 Å
C=N Bond Length (Thiazole Ring) ~1.30 Å
C-I Bond Length ~2.10 Å
C-N Bond Length (Amine Group) ~1.40 Å
Benzene (B151609) Ring C-C Bond Lengths ~1.39 - 1.41 Å
Thiazole (B1198619) Ring C-N-C Angle ~110°
C-C-I Bond Angle ~120°

Note: The data in this table is illustrative and based on typical values for similar substituted benzothiazoles. Actual values would require specific DFT calculations for this molecule.

Molecular Orbital Analysis and Frontier Orbital Theory

The electronic and reactive properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). proteobiojournal.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. proteobiojournal.com The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. mdpi.commdpi.com A smaller energy gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole ring system and the amino group, while the LUMO may be distributed over the entire aromatic system, with potential contributions from the iodine atom. The presence of the electron-donating amino group would likely raise the HOMO energy level, while the iodo substituent may influence the LUMO energy.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative Data)

Molecular Orbital Predicted Energy (eV)
HOMO -5.5 to -6.0
LUMO -1.5 to -2.0

Note: These values are estimations based on computational studies of similarly substituted benzothiazoles and would need to be confirmed by specific calculations.

Conformational Analysis and Energy Minima

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the primary points of conformational flexibility are the rotation of the methyl group and the orientation of the amine group. Computational methods can be used to perform a potential energy surface scan by systematically rotating these groups to identify the most stable conformations (energy minima). It is anticipated that the benzothiazole ring system itself is largely planar. The orientation of the amino group's hydrogen atoms relative to the aromatic ring will be a key factor in determining the lowest energy conformer.

Electrostatic Potential Surface (EPS) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govdtic.mil The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface is expected to show a region of high negative potential around the nitrogen atom of the thiazole ring and the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. The iodine atom, despite being electronegative, can exhibit a region of positive potential known as a "sigma-hole," which can lead to halogen bonding interactions. The hydrogen atoms of the amino group will likely exhibit positive electrostatic potential.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which can aid in the experimental characterization of a molecule.

Vibrational Frequencies: DFT calculations can be used to predict the infrared (IR) and Raman spectra of this compound. researchgate.net The calculated vibrational frequencies correspond to specific molecular motions, such as stretching and bending of bonds. For this molecule, characteristic vibrational modes would include the N-H stretching of the amine group, C-H stretching of the methyl and aromatic groups, C=N and C-S stretching of the thiazole ring, and the C-I stretching vibration.

Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com These theoretical predictions can be compared with experimental NMR data to confirm the molecular structure. The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus, which is in turn affected by the various substituent groups.

Table 3: Predicted Characteristic Vibrational Frequencies and NMR Chemical Shifts for this compound (Illustrative Data)

Spectroscopic Parameter Predicted Value Range
Vibrational Frequencies (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Methyl) 2850 - 2950
C=N Stretch (Thiazole) 1600 - 1650
C-I Stretch 500 - 600
¹H NMR Chemical Shifts (ppm)
Aromatic Protons 6.5 - 8.0
Amine Protons 4.0 - 5.0
Methyl Protons 2.0 - 2.5
¹³C NMR Chemical Shifts (ppm)
Aromatic Carbons 110 - 150
Carbon attached to Iodine 90 - 100

Note: These are general ranges and the precise values would depend on the specific computational method and basis set used.

Reaction Mechanism Studies of this compound Derivatives

While specific reaction mechanism studies for this compound are not extensively detailed in the available literature, the chemical behavior of its derivatives can be inferred from established synthetic pathways for analogous 2-aminobenzothiazole (B30445) compounds. The reactivity of the benzothiazole core, along with the influence of its substituents, dictates the plausible reaction mechanisms.

One of the common pathways for the elaboration of 2-aminobenzothiazole derivatives involves the Claisen-Schmidt condensation. This reaction is typically used to synthesize chalcones, which are valuable intermediates for the preparation of various heterocyclic compounds. The process involves the condensation of an aldehyde with a ketone in the presence of a base. For a derivative of this compound, the amino group could be modified to introduce a suitable aldehydic or ketonic functionality, which would then participate in the condensation. These resulting chalcones can be further cyclized with reagents like urea, thiourea, or guanidine (B92328) hydrochloride to yield heterocyclic systems such as oxazines, thiazines, and pyrimidines. mdpi.comuokerbala.edu.iq

Another relevant mechanistic pathway for benzothiazole derivatives is biaryl rearrangement. This can occur under mild conditions and involves the intramolecular transfer of an aryl radical. This type of reaction is often initiated by a radical initiator in the presence of a suitable silane (B1218182) and can be a powerful tool for forming carbon-carbon bonds and constructing complex molecular architectures. nih.gov

Furthermore, photocatalytic methods have been employed for the synthesis of certain benzothiazole derivatives. These reactions utilize light energy to drive chemical transformations, often offering milder reaction conditions and unique selectivity compared to traditional thermal methods. nih.gov The specific applicability of these mechanisms to this compound would depend on the compatibility of the iodo and methyl substituents with the reaction conditions.

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational tools used to predict the binding modes and affinities of small molecules with biological macromolecules, such as proteins and nucleic acids. While specific docking studies on this compound are not widely published, a significant body of research on the docking of other benzothiazole derivatives provides valuable insights into the potential interactions of this compound. These studies reveal common binding patterns and key interactions that are likely to be relevant for this compound.

The benzothiazole scaffold is recognized for its ability to engage in various non-covalent interactions within protein binding sites. These interactions are crucial for the stability of the ligand-protein complex and include hydrogen bonding, hydrophobic interactions, and π-π stacking. mdpi.com For instance, in studies with lysozyme, benzothiazole derivatives have been shown to interact with aromatic amino acid residues like tryptophan through π-π stacking interactions between the benzene ring of the benzothiazole and the aromatic side chain of the amino acid. mdpi.com

Molecular docking studies of benzothiazole derivatives against various protein targets have highlighted the importance of the substituents on the benzothiazole ring in determining binding affinity and selectivity. The 2-amino group, present in the parent structure of the target compound, is often involved in forming hydrogen bonds with amino acid residues in the binding pocket. nih.gov The methyl group at the 2-position can contribute to hydrophobic interactions, fitting into non-polar pockets within the active site. The iodine atom at the 5-position, being a large and polarizable halogen, can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. The amino group at the 6-position provides an additional site for hydrogen bonding.

Molecular dynamics (MD) simulations can further elucidate the stability of the predicted binding poses and the dynamic behavior of the ligand-protein complex over time. For other benzothiazole derivatives, MD simulations have been used to assess the stability of the complex, with root-mean-square deviation (RMSD) values being a key metric. Acceptable RMSD fluctuations (typically within 1-3 Å for small globular proteins) suggest a stable binding mode. nih.gov

The following interactive table summarizes the types of interactions and key amino acid residues observed in molecular docking studies of various benzothiazole derivatives with different protein targets. This data provides a framework for predicting the theoretical binding modes of this compound.

Target ProteinKey Interacting ResiduesType of InteractionReference
LysozymeTRP108Aromatic (π-π stacking), Hydrophobic mdpi.com
SARS-CoV-2 MproNot SpecifiedHydrogen Bonding, Hydrophobic nih.gov
Human Angiotensin-Converting Enzyme 2 (ACE2)Not SpecifiedHydrogen Bonding, Hydrophobic nih.gov
E. coli DihydroorotaseLEU222, ASN44Hydrogen Bonding, Hydrophobic nih.gov
p56lck Tyrosine KinaseNot SpecifiedATP-competitive binding biointerfaceresearch.com
FOXM1 DNA Binding DomainAsn283, His287, Arg286Hydrogen Bonding nih.gov
GABA-aminotransferaseN-Glu109, N-Asn110, O-Cys47Hydrogen Bonding researchgate.net
Pseudomonas aeruginosa HK853Asp411, Tyr384Hydrogen Bonding, π-π stacking nih.gov
PI3KγNot SpecifiedATP-competitive binding acs.org
BCL-2Not SpecifiedBinding to BH3-binding pocket researchgate.net

Based on these studies, it can be hypothesized that this compound would likely bind to protein targets through a combination of hydrogen bonds involving its two amino groups, hydrophobic interactions from the methyl group and the benzothiazole ring system, and potentially halogen bonding from the iodine atom. The precise binding mode and affinity would be dependent on the specific topology and amino acid composition of the target protein's binding site.

Spectroscopic and Structural Elucidation Methodologies for 5 Iodo 2 Methylbenzo D Thiazol 6 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional NMR spectra offer fundamental information about the types and numbers of atoms present in a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 5-Iodo-2-methylbenzo[d]thiazol-6-amine is expected to show distinct signals for each type of proton. The methyl group protons at the 2-position would likely appear as a singlet in the upfield region, typically around 2.5-2.8 ppm. The aromatic protons on the benzothiazole (B30560) ring will exhibit signals in the downfield region, generally between 7.0 and 8.0 ppm. The protons of the amine group at the 6-position are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The two aromatic protons will appear as singlets due to the substitution pattern.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The methyl carbon is expected in the upfield region (around 20 ppm). The aromatic and heterocyclic carbons will resonate in the downfield region (typically 110-160 ppm). The carbon atom attached to the iodine (C5) would be shifted upfield compared to a carbon bearing a proton, while the carbon attached to the nitrogen of the amine group (C6) would be shifted downfield. The quaternary carbon of the thiazole (B1198619) ring (C2) would also be in the downfield region.

¹⁵N NMR (Nitrogen-15 NMR): While less common, ¹⁵N NMR can provide valuable information about the nitrogen atoms in the thiazole ring and the amine group. The chemical shifts would be indicative of their respective electronic environments, helping to confirm the heterocyclic ring structure and the presence of the primary amine.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-CH₃~2.7~20
C2-~165
C4~7.8~125
C5-~90
C6-~145
C7~7.2~115
C6-NH₂broad-
C3a-~130
C7a-~150

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. However, in this specific molecule, the two aromatic protons are not adjacent, so no direct COSY correlations between them are expected.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for establishing longer-range connectivity (typically 2-3 bonds). For example, correlations would be expected between the methyl protons and the C2 and C3a carbons. The aromatic protons would show correlations to neighboring quaternary carbons, helping to piece together the substituted benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This could be used to confirm the spatial relationship between the methyl group and the proton at the C7 position.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₈H₇IN₂S), HRMS would provide an exact mass measurement with high accuracy. The presence of iodine, with its characteristic isotopic pattern, would be a key feature in the mass spectrum. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Interactive Data Table: HRMS Data
ParameterValue
Molecular FormulaC₈H₇IN₂S
Monoisotopic Mass290.9429 u
Nominal Mass290 u

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N stretching of the thiazole ring is expected around 1600-1650 cm⁻¹. The C-N and C-S stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The C-S and C-I bonds may also give rise to characteristic Raman signals.

Interactive Data Table: Expected IR and Raman Vibrational Frequencies
Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch (Amine)3300-3500Weak
C-H Stretch (Aromatic)3000-3100Strong
C-H Stretch (Methyl)2850-2960Moderate
C=N Stretch (Thiazole)1600-1650Moderate
C=C Stretch (Aromatic)1450-1600Strong
C-N Stretch1250-1350Moderate
C-S Stretch600-800Strong
C-I Stretch500-600Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation of the benzothiazole system would result in characteristic absorption bands in the UV-Vis region. The presence of the amino group (an auxochrome) and the iodo group would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2-methylbenzothiazole (B86508). Typically, benzothiazole derivatives exhibit strong absorptions corresponding to π-π* transitions.

Interactive Data Table: Expected UV-Vis Absorption Maxima
TransitionExpected Wavelength Range (nm)
π-π250-350
n-π>350

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group. This would offer an unambiguous confirmation of the molecular structure and its packing in the crystal lattice.

Circular Dichroism (CD) Spectroscopy for Chiral Analogues (If applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. While this compound itself is not chiral, the introduction of a chiral center in its analogues would necessitate the use of CD spectroscopy to determine their enantiomeric nature and optical purity. The enantiomers of a chiral compound exhibit distinct CD spectra, which can be used for their identification and quantification.

In the context of related heterocyclic compounds, such as benzothiadiazine derivatives, CD spectroscopy has been successfully employed to confirm the enantiomeric nature of eluates following chiral separation by High-Performance Liquid Chromatography (HPLC) nih.gov. This demonstrates the applicability of CD spectroscopy for the characterization of chiral analogues of this compound.

Should a chiral analogue of this compound be synthesized, its enantiomers would be expected to produce mirror-image CD spectra. A hypothetical scenario for the analysis of such a chiral analogue is presented in the table below.

Table 1: Hypothetical Circular Dichroism Data for Chiral Analogues of this compound

Enantiomer Wavelength (nm) Molar Ellipticity (deg·cm²/dmol)
Enantiomer A 254 +15,000

This illustrative data highlights how CD spectroscopy can differentiate between enantiomers, providing crucial information for stereoselective synthesis and biological activity studies.

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC-MS)

Chromatographic techniques are indispensable for the purity assessment and separation of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method would be suitable. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the compound and its impurities between the two phases.

For the separation of potential chiral analogues of this compound, chiral HPLC would be the method of choice. This technique utilizes a chiral stationary phase (CSP) to resolve enantiomers. Cellulose-based CSPs have shown excellent capability for resolving various pharmaceutical compounds americanpharmaceuticalreview.com. The separation of enantiomers of related benzothiazole derivatives has been achieved using chiral HPLC nih.govnih.gov.

Table 2: Illustrative HPLC Method for Purity Assessment of this compound

Parameter Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Retention Time | ~5.2 min |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. Given that this compound is a halogenated compound, GC-MS is a highly suitable method for its purity assessment and the identification of any volatile impurities researchgate.netscholaris.canih.gov.

The gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its unambiguous identification. The analysis of various benzothiazoles has been successfully performed using GC-MS nih.govscispace.com.

Table 3: Exemplary GC-MS Parameters for the Analysis of this compound

Parameter Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI)

| Mass Range | 50-500 m/z |

These chromatographic methods, often used in conjunction, provide a comprehensive approach to ensuring the purity and, where applicable, the enantiomeric integrity of this compound and its analogues.

Mechanistic Investigations of Reactions Involving 5 Iodo 2 Methylbenzo D Thiazol 6 Amine

Exploration of Reaction Pathways and Transition States

The exploration of reaction pathways for 5-Iodo-2-methylbenzo[d]thiazol-6-amine and related compounds often involves both experimental product analysis and computational modeling. The presence of multiple functional groups—the amino group, the methyl group, the iodine atom, and the benzothiazole (B30560) core—offers several potential sites for chemical attack.

One of the primary reaction types studied for analogous compounds is oxidation. For instance, the gas-phase oxidation of 2-methylbenzothiazole (B86508) by hydroxyl (OH) radicals has been investigated in detail. These studies reveal that the reaction can proceed via two main pathways:

Attack on the Benzene (B151609) Ring: The OH radical can add to the benzene portion of the molecule, leading to the formation of various hydroxylated isomers. Theoretical calculations on 2-methylbenzothiazole suggest that the formation of prereaction complexes dictates the relative yields of these isomers. For this compound, electrophilic attack would likely be directed by the existing substituents, with the amino group being a strong activator.

Reaction at the Methyl Group: Hydrogen abstraction from the C2-methyl group can occur, initiating a sequence of reactions that can lead to the formation of an aldehyde, such as 1,3-benzothiazole-2-carbaldehyde (B1267632) in the case of 2-methylbenzothiazole. This pathway involves multiple stages, including interactions with molecular oxygen (O₂) and nitrogen oxides (NOx), and involves transitions between different electronic states.

A proposed multi-stage mechanism for the oxidation of the methyl group on a benzothiazole ring is as follows:

Stage 1: Hydrogen abstraction by an OH radical.

Stage 2: Interaction with molecular oxygen.

Stage 3: Addition of a nitrogen monoxide (NO) radical.

Stage 4: Separation of a nitrogen dioxide (NO₂) fragment.

Stage 5: Interaction with a second O₂ molecule.

Stage 6: Hydrogen transfer and formation of the final aldehyde product.

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in mapping these pathways. By calculating the potential energy surfaces (PES), researchers can identify transition states (TS) and intermediates. For example, in the oxidation of 2-methylbenzothiazole, several transition states have been identified for the addition of OH to the benzene ring and for the subsequent steps in the oxidation of the methyl group. These calculations provide critical information on the activation energies for each step, helping to determine the most likely reaction pathway.

Kinetic Studies of Derivatization Reactions

Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into the factors that influence them. For the derivatization of this compound, kinetic analysis would be essential for optimizing reaction conditions and understanding the mechanism. While specific kinetic data for this compound is scarce, studies on related benzothiazoles provide a framework for understanding its potential reactivity.

For example, kinetic studies on the reactions of 2-nitrobenzothiazole with nucleophiles have been reported. These studies show that the reactions often follow a two-step mechanism typical of nucleophilic aromatic substitution. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of counter-ions.

In the context of this compound, derivatization would likely target the amino group at the C6 position, which is a common site for reactions such as acylation, alkylation, or diazotization followed by substitution. A hypothetical kinetic study of an acylation reaction might involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like UV-Vis or NMR spectroscopy.

The rate law for such a reaction would be determined by varying the concentrations of the reactants. For a simple bimolecular acylation reaction with an acyl chloride, the rate law might be expected to be:

Rate = k[this compound][Acyl Chloride]

The table below illustrates hypothetical rate data for such a reaction, which could be used to determine the order of the reaction with respect to each reactant and to calculate the rate constant, k.

Experiment[this compound] (M)[Acyl Chloride] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁴
20.200.103.0 x 10⁻⁴
30.100.203.0 x 10⁻⁴

Isotopic Labeling Studies to Elucidate Mechanisms

Isotopic labeling is a powerful technique used to trace the path of atoms or functional groups through a chemical reaction. By replacing an atom with one of its isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), researchers can follow the labeled atom's position in the products, providing unambiguous evidence for proposed reaction mechanisms.

For reactions involving this compound, isotopic labeling could be used to clarify several mechanistic questions:

Electrophilic Aromatic Substitution: To determine the precise mechanism of electrophilic substitution on the benzene ring, the substrate could be deuterated at specific positions. The presence or absence of a kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can help distinguish between different mechanisms. For example, in a typical electrophilic aromatic substitution, the cleavage of the C-H (or C-D) bond is not the rate-determining step, so a primary KIE is usually not observed.

Reactions at the Amino Group: Deuterating the amino group (-NH₂) to (-ND₂) could help elucidate its role in reactions. For instance, in a reaction where proton transfer from the amino group is part of the rate-determining step, a significant primary KIE would be expected.

Reactions at the Methyl Group: Labeling the methyl group with deuterium (B1214612) (-CD₃) would be invaluable for studying oxidation or condensation reactions at this position. Tracking the fate of the deuterium atoms would confirm whether this group is the reactive site.

While specific isotopic labeling studies on this compound have not been found in the reviewed literature, a combined approach using kinetics, spectroscopy, and theoretical calculations for deuterated and non-deuterated analogues of 2-(2′-(N-methyl)amino-5′-cyanophenyl)benzothiazole showed identical kinetic traces, indicating the absence of a kinetic isotope effect in its excited-state intramolecular proton-transfer (ESIPT) process. This demonstrates the utility of the technique for related heterocyclic systems.

Spectroscopic Monitoring of Reaction Progress

Spectroscopic techniques are indispensable for monitoring the progress of chemical reactions in real-time. They allow for the identification of reactants, products, and, in some cases, transient intermediates, providing a dynamic view of the reaction mechanism.

For reactions involving this compound, several spectroscopic methods would be applicable:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking reactions. By taking spectra at different time points, one can observe the decrease in signals corresponding to the starting material and the increase in signals for the product. This can be used for kinetic analysis and for the structural elucidation of any intermediates that are stable enough to be observed.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in functional groups. For example, in an acylation reaction of the amino group, the disappearance of the N-H stretching bands of the primary amine and the appearance of the C=O stretching band of the newly formed amide could be easily followed.

UV-Visible (UV-Vis) Spectroscopy: As the electronic structure of the benzothiazole core changes during a reaction (e.g., through derivatization or substitution), its UV-Vis absorption spectrum will also change. This can be used to monitor reaction progress, especially for reactions that involve a significant color change.

Mass Spectrometry (MS): While not typically used for real-time monitoring of bulk reactions, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to sample a reaction mixture over time. This allows for the detection of reactants, products, and intermediates, providing their mass-to-charge ratio and helping to confirm proposed reaction pathways.

In studies of related benzothiazoles, these techniques have been used to confirm product structures and infer reaction mechanisms. For example, the products of 2-methylbenzothiazole oxidation were identified by comparing their retention times and MS/MS fragmentation patterns with those of authentic standards.

Computational Verification of Proposed Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become a cornerstone of mechanistic investigation. It allows for the in-silico modeling of reaction pathways, providing detailed information about the structures and energies of reactants, transition states, and products.

For this compound, DFT calculations could be used to:

Optimize Geometries: Determine the most stable three-dimensional structures of reactants, intermediates, and products.

Calculate Reaction Energetics: Compute the enthalpy and Gibbs free energy changes for each step in a proposed mechanism. This helps to determine the thermodynamic feasibility of the reaction.

Locate Transition States: Identify the transition state structures connecting reactants and products. The energy of the transition state determines the activation energy and, therefore, the reaction rate.

Simulate Spectra: Predict spectroscopic properties like NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. Comparing these simulated spectra with experimental data can help to confirm the identity of observed species.

Numerous studies on benzothiazole derivatives have successfully employed DFT to understand their properties and reactivity. For example, DFT calculations have been used to investigate the molecular structure of anti-tumor benzothiazoles, analyze their electronic properties through HOMO-LUMO energy gaps, and map their molecular electrostatic potential (MEP) to predict reactive sites. In the mechanistic study of 2-methylbenzothiazole oxidation, DFT was used to calculate the potential energy surfaces for different reaction pathways, corroborating the experimental findings. These computational approaches provide a molecular-level understanding that is often inaccessible through experimental methods alone.

Computational ParameterInformation GainedRelevance to Mechanism
Optimized GeometryStable 3D structure, bond lengths, anglesConfirms structure of intermediates
Reaction Energy (ΔE)Thermodynamics of a reaction step (exo/endothermic)Determines product stability
Activation Energy (Ea)Energy barrier for a reaction stepDetermines reaction rate
Vibrational FrequenciesCharacterizes stationary points (minima vs. saddle points)Confirms identity of transition states
Molecular Orbitals (HOMO/LUMO)Electronic structure, sites for nucleophilic/electrophilic attackPredicts regioselectivity

By combining the insights from these computational methods with experimental data, a comprehensive and verified picture of the reaction mechanisms involving this compound can be developed.

Biological and Biomedical Research Applications of 5 Iodo 2 Methylbenzo D Thiazol 6 Amine and Its Derivatives Pre Clinical, in Vitro/in Silico Focus

Design and Synthesis of Derivatives for Biological Probing

The synthesis of derivatives based on the 5-Iodo-2-methylbenzo[d]thiazol-6-amine scaffold begins with the construction of the core benzothiazole (B30560) ring. A common method involves the reaction of an appropriately substituted aniline (B41778) with thiocyanates. orgsyn.org For this specific scaffold, the starting material would likely be a 4-iodo-5-methyl-2-aminobenzene derivative.

Once the core is formed, the 6-amino group serves as a key handle for diversification. It can be readily modified through various organic reactions to generate a library of derivatives for biological probing. Common synthetic transformations include:

Acylation: Reaction with acyl chlorides or carboxylic acids to form amide derivatives. nih.govnih.gov

Condensation: Reaction with aldehydes or ketones to form Schiff bases, which can be further cyclized to create more complex heterocyclic systems. uokerbala.edu.iq

Alkylation: Introduction of alkyl or aryl groups onto the amine.

Direct iodination of a pre-formed 2-methyl-benzothiazole-6-amine is also a viable synthetic route, as methods for the direct iodination of the benzothiazole ring have been developed. acs.org These synthetic strategies allow for the systematic modification of the parent compound to explore its biological potential and develop tools for probing cellular pathways.

Ligand-Target Interaction Studies (e.g., Enzyme Inhibition Mechanisms, Receptor Binding Affinities)

Derivatives of the benzothiazole scaffold have been extensively studied as modulators of various biological targets, particularly as enzyme inhibitors and receptor ligands.

Enzyme Inhibition: The 2-methylbenzothiazole (B86508) and 6-aminobenzothiazole (B108611) motifs are present in several classes of potent enzyme inhibitors.

Monoamine Oxidase (MAO) Inhibition: A recent study highlighted that 2-methylbenzo[d]thiazole derivatives are potent and selective inhibitors of human monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease. Several compounds in this class exhibit IC₅₀ values in the low nanomolar range. researchgate.net

NQO2 Inhibition: The 6-aminobenzothiazole structure is a key feature of potent inhibitors of NRH:quinone oxidoreductase 2 (NQO2), an enzyme implicated in cancer and inflammation. One of the most active compounds identified was a 6-amino substituted benzothiazole with an IC₅₀ value of 79 nM. nih.gov

Other Enzymes: The versatile benzothiazole core has also been incorporated into inhibitors for urease and carbonic anhydrase, demonstrating its broad applicability in targeting diverse enzyme classes. researchgate.netnih.gov

Enzyme TargetBenzothiazole ScaffoldReported Potency (IC₅₀/Kᵢ)Reference
Monoamine Oxidase B (MAO-B)2-Methylbenzo[d]thiazole derivatives< 0.017 µM researchgate.net
NQO26-Amino-2-phenylbenzo[d]thiazole79 nM nih.gov
Carbonic Anhydrase II2-Aminobenzothiazole-6-sulfonamide derivative37.6 - 577.6 nM nih.gov
Urease6-Phenylbenzo[d]thiazole-2-amine26.35 µg/mL researchgate.net

Receptor Binding: Analogues of the 2-aminobenzothiazole (B30445) structure have shown high affinity for specific neurotransmitter receptors. For instance, derivatives of pramipexole, which contains a 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole core, are highly potent and selective agonists for the dopamine (B1211576) D3 receptor, with some compounds displaying sub-nanomolar binding affinities (Kᵢ). nih.gov This highlights the potential for developing central nervous system-active agents from this scaffold.

Development of Fluorescent or Radiotracer Analogues for Molecular Imaging Research

The iodine atom in this compound makes it an excellent candidate for the development of molecular imaging probes.

Radiotracer Development: The stable iodine-127 atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) to create radiotracers for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging. This direct isotopic exchange is an efficient method for radiolabeling. Such tracers could be designed to visualize the distribution of specific enzymes or receptors in vivo, aiding in disease diagnosis and drug development.

Fluorescent Analogues: Research has shown that iodinated benzothiazoles can serve as precursors to highly efficient fluorophores. Specifically, 4,7-diiodobenzothiazoles have been used to synthesize molecules with large two-photon absorption cross-sections, which is a highly desirable property for deep-tissue fluorescence imaging. acs.org This suggests that the 5-iodo-benzothiazole core could be similarly elaborated into fluorescent probes for microscopy and other in vitro imaging applications.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization (Theoretical and In Vitro)

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the benzothiazole scaffold, SAR studies have provided key insights:

Role of Halogens: The presence and nature of a halogen substituent can significantly impact biological activity. In one study on benzothiazole-based Hsp90 inhibitors, a clear trend was observed where inhibitory potency increased with the size of the halogen atom (Fluorine < Bromine < Iodine). The iodo-substituted derivative was the most potent, an effect attributed to favorable halogen bonding interactions or an improved steric fit within the target's binding pocket. nih.gov

Impact of the 2-Methyl Group: The 2-methyl substituent is a feature of highly potent MAO-B inhibitors, suggesting it plays a key role in binding to the enzyme's active site. researchgate.net

Influence of the 6-Amino Group: The position and substitution of the amino group are critical. A 6-amino group was found to be beneficial for potent NQO2 inhibition. nih.gov Modifications at this position are a common strategy for tuning the pharmacological properties of benzothiazole derivatives. nih.gov

These findings suggest that each substituent in this compound (the 5-iodo, 2-methyl, and 6-amino groups) likely plays a significant role in its potential biological activity, making it a rich scaffold for SAR-guided optimization.

Mechanistic Studies of Molecular Interactions within Model Systems (e.g., protein binding, DNA intercalation)

Understanding how benzothiazole derivatives interact with their molecular targets is key to elucidating their mechanism of action.

Protein Binding: In silico molecular docking studies are frequently used to predict and rationalize the binding modes of benzothiazole inhibitors within the active sites of their target enzymes. For NQO2 inhibitors, modeling has shown that active compounds exhibit excellent shape complementarity and form critical polar interactions with active site residues. nih.gov Similar docking studies for 2-methylbenzothiazole derivatives have helped to explain their high affinity and selectivity for MAO-B. researchgate.net

DNA Intercalation and Groove Binding: Beyond protein targets, some benzothiazole derivatives have been shown to interact with nucleic acids. Mechanistic studies have revealed that certain derivatives can bind to DNA through intercalation (inserting between base pairs) or by fitting into the minor groove of the DNA helix. researchgate.netresearchgate.net For example, metal complexes of Schiff bases derived from 2-aminobenzothiazoles have been shown to bind to calf thymus DNA via an intercalative mode. researchgate.net Another study identified a benzothiazole derivative that acts as a DNA minor groove-binding agent and a potent inhibitor of human topoisomerase IIα. researchgate.net

Application as a Chemical Probe for Elucidating Biological Pathways

A chemical probe is a selective small-molecule modulator used to study the function of a specific protein target in biological systems. pharmaffiliates.com The potent and often selective nature of benzothiazole derivatives makes them excellent candidates for development into chemical probes. By inhibiting a specific enzyme like MAO-B or NQO2, a benzothiazole-based probe can be used to investigate the role of that enzyme in cellular signaling, metabolism, and disease progression. researchgate.netnih.gov Such probes allow for rapid and reversible modulation of protein function, offering advantages over genetic knockout techniques by providing temporal control over the biological system being studied.

High-Throughput Screening Library Development from this compound Derivatives

The 2-aminobenzothiazole scaffold is well-suited for the construction of large chemical libraries for high-throughput screening (HTS). nih.gov Synthetic methodologies allow for the facile introduction of diverse chemical functionalities at multiple positions on the benzothiazole ring. nih.gov An HTS library based on the this compound core could be generated by systematically varying the substituents on the 6-amino group. This library could then be screened against a wide range of biological targets (e.g., kinases, proteases, GPCRs) to identify novel "hit" compounds. These hits can serve as starting points for more focused medicinal chemistry programs aimed at developing new therapeutics or research tools. nih.govmdpi.com

Advanced Materials and Niche Applications of 5 Iodo 2 Methylbenzo D Thiazol 6 Amine

Integration into Polymer Architectures

The integration of 5-Iodo-2-methylbenzo[d]thiazol-6-amine into polymer architectures can be envisioned through several synthetic strategies, leveraging the reactivity of its amino and iodo functionalities. The amino group provides a nucleophilic site for polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives to form polyamides, or reaction with diisocyanates to yield polyureas. The resulting polymers would incorporate the robust and thermally stable benzothiazole (B30560) unit into their backbones.

The presence of the iodo group offers a handle for cross-coupling reactions, such as Suzuki or Sonogashira coupling, which could be employed for post-polymerization modification or the synthesis of conjugated polymers. These materials are of significant interest for their potential electronic and optical properties. For instance, polymers incorporating benzothiazole units are known for their thermal stability and have been investigated for their electrical conductivity upon doping.

Table 1: Potential Polymerization Strategies for this compound

Polymerization TypeReactive Group UtilizedPotential Polymer ClassKey Properties
PolycondensationAmino groupPolyamide, PolyureaHigh thermal stability, mechanical strength
Cross-couplingIodo groupConjugated polymersElectronic conductivity, photoluminescence

The synthesis of poly(2-aminothiazole) has been achieved through chemical oxidative polymerization, suggesting that the amino group on the benzothiazole ring of this compound could similarly facilitate polymerization. atlantis-press.comresearchgate.net The resulting polymer would possess a backbone of conjugated benzothiazole units, with the iodo and methyl groups as pendant functionalities that could further influence the polymer's properties, such as solubility and processability.

Application in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the non-covalent interactions that govern molecular self-assembly. The structure of this compound is well-suited for participating in various supramolecular interactions. The amino group can act as a hydrogen bond donor and acceptor, while the nitrogen atom in the thiazole (B1198619) ring can also accept hydrogen bonds.

Crucially, the iodine atom can participate in halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base. nih.gov The strength of the halogen bond increases with the polarizability of the halogen atom, making iodine a strong halogen bond donor. nih.gov In the solid state, this can lead to the formation of well-defined, ordered structures through C–I···N or C–I···S interactions, influencing crystal packing and material properties. mdpi.comresearchgate.net The interplay between hydrogen bonding from the amino group and halogen bonding from the iodo group could lead to the formation of complex and robust supramolecular architectures, such as tapes, sheets, or three-dimensional networks. rsc.org These ordered assemblies are of interest for applications in crystal engineering and the development of functional materials. mdpi.com

Table 2: Potential Supramolecular Interactions of this compound

Interaction TypeDonorAcceptorPotential Outcome
Hydrogen BondingAmino group (N-H)Amino group (N), Thiazole (N)Formation of dimers, chains, or sheets
Halogen BondingIodo group (C-I)Thiazole (N), Thiazole (S), external Lewis basesDirectional self-assembly, crystal engineering
π-π StackingBenzothiazole ringBenzothiazole ringStabilization of supramolecular structures

Role in Coordination Chemistry and Metal Ligand Design

The 2-aminobenzothiazole (B30445) moiety is a well-established ligand in coordination chemistry, capable of binding to a variety of metal ions. researchgate.net Coordination can occur through the endocyclic nitrogen atom of the thiazole ring and/or the exocyclic amino group, leading to the formation of stable metal complexes. rsc.org The electronic properties of the resulting complexes are influenced by the substituents on the benzothiazole ring.

In this compound, the electron-donating amino group and the electron-withdrawing iodo group would modulate the electron density on the benzothiazole core, thereby influencing the ligand's coordination properties and the stability of the resulting metal complexes. The steric bulk of the methyl group at the 2-position could also play a role in the coordination geometry. The coordination of this ligand to transition metals such as cobalt(II) and nickel(II) has been shown to result in complexes with pseudotetrahedral or six-coordinated environments, depending on the counter-ions. rsc.org The resulting metal complexes of this compound could exhibit interesting magnetic, optical, or catalytic properties. Furthermore, 2-aminobenzothiazole-derived metal complexes have been investigated for their potential as anticancer agents. nih.gov

Use as a Building Block in Organic Electronics or Optoelectronic Materials

Benzothiazole derivatives are widely studied for their applications in organic electronics, including organic light-emitting diodes (OLEDs), due to their electron-accepting nature and high fluorescence quantum yields. researchgate.net The electronic and charge transport properties of benzothiazole-based materials can be tuned by the introduction of electron-donating or electron-withdrawing substituents. nih.govnih.gov

The compound this compound possesses both an electron-donating amino group and an electron-withdrawing iodo group. This donor-acceptor character within the same molecule can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is a desirable property for fluorescent materials. The substitution pattern on the benzene (B151609) ring will influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the band gap of the material. nih.gov Theoretical studies on related benzothiazole derivatives have shown that such substitutions can significantly impact their optoelectronic properties. nih.gov The iodo group also provides a site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecules with tailored electronic properties for applications in OLEDs and other organic electronic devices. researchgate.net

Table 3: Predicted Effects of Substituents on Optoelectronic Properties

SubstituentPositionElectronic NaturePredicted Effect on HOMO/LUMO
Methyl2Electron-donating (weak)Slight increase in HOMO/LUMO levels
Iodo5Electron-withdrawing (inductive), Electron-donating (resonance)Lowering of LUMO, potential for heavy-atom effect
Amino6Electron-donating (strong)Significant increase in HOMO level

Development of Sensors and Probes

The benzothiazole scaffold is a common fluorophore used in the design of fluorescent sensors and probes for the detection of various analytes, including metal ions. researchgate.netscilit.comssrn.com The sensing mechanism often relies on the modulation of the fluorescence properties of the benzothiazole core upon binding to the target analyte. This can occur through processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT). researchgate.net

The amino group in this compound can act as a binding site for metal ions, and its interaction with a metal ion could alter the electronic properties of the molecule, leading to a change in its fluorescence emission. For instance, benzothiazole-based probes have been developed for the detection of Zn2+. ssrn.comnih.gov The presence of the heavy iodine atom could also lead to enhanced intersystem crossing, potentially making the molecule suitable for applications in phosphorescence-based sensing or as a photosensitizer. The introduction of an iodo group ortho to an amino group has been shown to increase the binding affinity of benzothiazole derivatives to certain biological targets. nih.gov

Catalysis and Reaction Medium Applications

While the direct catalytic application of this compound has not been reported, the benzothiazole moiety and the functional groups present suggest potential roles in catalysis. For instance, the nitrogen atoms in the molecule could act as Lewis basic sites to activate substrates.

More significantly, iodine-catalyzed reactions are a well-established area of organic synthesis, and molecular iodine has been used as a catalyst for the synthesis of 2-aminobenzothiazoles. organic-chemistry.orgrsc.orgnih.gov This suggests a potential for the iodo-substituted benzothiazole to participate in or influence iodine-mediated transformations. For example, it could potentially act as a recyclable source of iodine or as a ligand in metal-catalyzed reactions where an iodo-substituted ligand is required. Furthermore, benzothiazole derivatives have been investigated as catalysts in certain organic reactions, and the specific substitution pattern of this compound could impart unique catalytic activities. nih.gov

Future Research Directions and Unexplored Avenues for 5 Iodo 2 Methylbenzo D Thiazol 6 Amine Research

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant opportunity for the synthesis of 5-Iodo-2-methylbenzo[d]thiazol-6-amine and its derivatives. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. uc.pt Future research should focus on developing multistep continuous-flow protocols for the synthesis of this compound, which could enable access to hazardous reaction conditions, such as high pressures and temperatures, in a controlled environment. researchgate.net

Automated synthesis platforms can be integrated with flow reactors to accelerate the discovery and optimization of reaction conditions. nih.gov Such systems allow for high-throughput screening of catalysts, solvents, and temperatures, minimizing human intervention and accelerating the production of molecular libraries based on the this compound core. nih.gov The development of a digitized synthetic protocol for this compound would allow for rapid, on-demand production and facilitate its exploration in various applications.

FeatureBatch SynthesisFlow Chemistry
Heat & Mass Transfer Often inefficient, leading to hotspots and poor mixing.Superior control due to high surface-area-to-volume ratio. nih.gov
Safety Handling of hazardous intermediates and exothermic reactions can be risky on a large scale.Small reactor volumes minimize risk; enables use of hazardous reagents. uc.ptresearchgate.net
Scalability Often requires significant re-optimization when scaling up.Scalability is achieved by running the system for longer periods ("scaling out"). uc.pt
Reaction Control Less precise control over parameters like residence time and temperature gradients.Precise control over residence time, temperature, and pressure. rsc.org
Automation More complex to automate multi-step processes.Readily integrated with automated pumps, valves, and analytical tools for self-optimization. nih.gov

A comparison of batch synthesis and flow chemistry highlights the potential advantages for the future production of this compound.

Sustainable Synthesis Methodologies for this compound

The principles of green chemistry are becoming increasingly important in chemical manufacturing. bohrium.com Future research should aim to develop more environmentally benign synthetic routes to this compound. This includes the exploration of alternative energy sources, greener solvents, and recyclable catalysts.

Microwave-assisted organic synthesis, for instance, can significantly accelerate reaction rates and improve yields under mild conditions. airo.co.in The use of ultrasound irradiation is another energy-efficient method that can promote the synthesis of benzothiazole (B30560) derivatives. bohrium.com Investigations into solvent-free reaction conditions or the use of green solvents like water, ethanol (B145695), or ionic liquids could drastically reduce the environmental impact of the synthesis. airo.co.inorgchemres.org Furthermore, the development of heterogeneous or recyclable catalysts, such as laccases or silica-supported reagents, would contribute to a more sustainable process by minimizing waste and allowing for catalyst reuse. nih.gov

Green Chemistry ApproachPotential Application in SynthesisKey Advantages
Microwave Irradiation Accelerating the condensation and cyclization steps. airo.co.inReduced reaction times, improved yields, uniform heating. airo.co.in
Ultrasonic Irradiation Promoting reactions in greener solvents like ethanol. bohrium.comEnergy efficiency, enhanced reaction rates.
Green Solvents Using water or ethanol in place of traditional organic solvents. orgchemres.orgReduced toxicity and environmental impact.
Recyclable Catalysts Employing solid-supported catalysts (e.g., silica (B1680970) gel, polymers) for key steps. nih.govEase of separation, catalyst reusability, waste reduction. bohrium.comnih.gov
One-Pot Synthesis Combining multiple reaction steps into a single procedure.Increased efficiency, reduced waste from intermediate purification. bohrium.com

This table outlines potential green chemistry approaches for the sustainable synthesis of this compound.

Exploration of Novel Reaction Chemistries

The functional groups of this compound provide fertile ground for exploring novel reaction chemistries to generate a diverse library of derivatives. The iodine atom at the 5-position is particularly valuable, serving as a versatile handle for various cross-coupling reactions. Future work should extensively explore Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings to introduce new aryl, alkynyl, and amino substituents at this position. The successful application of Suzuki coupling to synthesize 6-aryl-2-aminobenzothiazoles demonstrates the feasibility of this approach. researchgate.net

The amine group at the 6-position and the 2-methyl group also offer sites for further functionalization. The amine can undergo acylation, sulfonylation, or diazotization to introduce a wide range of functionalities. nih.gov Additionally, modern synthetic methods like C-H activation could be explored to directly functionalize the benzothiazole core, offering more atom-economical routes to novel derivatives. organic-chemistry.org The development of cascade reactions that leverage the existing functionalities to build complex heterocyclic systems in a single step is another promising avenue. organic-chemistry.org

Advanced Computational Modeling for Property Prediction

Advanced computational modeling offers a powerful tool to predict the physicochemical properties and potential biological activities of this compound and its derivatives, thereby guiding synthetic efforts. researchgate.net Density Functional Theory (DFT) calculations can be employed to investigate the molecule's optimized geometry, electronic structure, and spectroscopic features. researchgate.netmdpi.com

Key properties that can be predicted include:

Reactivity Descriptors: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's kinetic stability and reactivity. mdpi.comnih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com

Spectroscopic Properties: Computational methods can predict NMR chemical shifts, vibrational frequencies (IR), and electronic absorption spectra (UV-Vis), which can aid in the characterization of newly synthesized derivatives. mdpi.comscirp.org

Pharmacokinetic Properties (ADME): In silico tools can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to assess the drug-likeness of derivatives early in the discovery process. biointerfaceresearch.com

Molecular Docking: To explore potential therapeutic applications, molecular docking simulations can be used to predict the binding affinity and interaction modes of this compound derivatives with specific biological targets, such as enzymes or receptors. nih.govbenthamdirect.com

Computational MethodPredicted PropertiesApplication in Research
Density Functional Theory (DFT) Molecular geometry, HOMO-LUMO energy gap, electrostatic potential. mdpi.comscirp.orgGuiding synthesis by predicting reactivity and stability.
Time-Dependent DFT (TD-DFT) UV-Vis absorption spectra, electronic excitation energies. scirp.orgPredicting optical properties for applications in dyes and sensors.
Molecular Docking Binding affinity, interaction modes with biological targets. nih.govnih.govIdentifying potential therapeutic targets and lead compounds.
ADME/Tox Prediction Oral absorption, blood-brain barrier penetration, solubility. biointerfaceresearch.comEarly-stage assessment of drug-like properties.

An overview of advanced computational methods and their potential application to this compound research.

Emerging Applications in Interdisciplinary Fields

The benzothiazole scaffold is a "privileged structure" known for a wide range of biological activities and applications in materials science. nih.govrjpbcs.com The unique substitution pattern of this compound makes it a candidate for exploration in several emerging interdisciplinary fields.

Medicinal Chemistry: Beyond established areas, derivatives could be investigated as novel anti-quorum sensing agents to combat bacterial pathogenicity and resistance. acs.org The scaffold is also present in inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH), suggesting potential applications in pain and inflammation. acs.org

Chemical Sensors: The benzothiazole core is an effective fluorophore. nih.gov Future research could focus on developing derivatives of this compound as selective and sensitive fluorescent chemosensors for detecting environmentally or biologically important analytes, such as specific ions or molecules. nih.gov

Materials Science: Substituted benzothiazoles have been investigated for their optoelectronic properties. nih.gov Derivatives of the target compound could be synthesized and evaluated for applications in organic field-effect transistors (OFETs), dye-sensitized solar cells, or as organic light-emitting diodes (OLEDs). The tunable electronic properties, accessible through functionalization at the iodo and amine positions, make this a promising area of research. nih.gov

Q & A

Q. What are the recommended synthetic routes for introducing iodine at the 5-position of 2-methylbenzo[d]thiazol-6-amine?

A methodological approach involves electrophilic iodination using iodine (I₂) or N-iodosuccinimide (NIS) under acidic conditions. The amino group at position 6 acts as a meta-directing group, favoring iodination at position 4. For example:

  • Procedure : React 2-methylbenzo[d]thiazol-6-amine (CAS 2941-62-0, ) with NIS in acetic acid at 80°C for 6–12 hours. Monitor via TLC.
  • Alternative : Use directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) at -78°C in THF, followed by quenching with I₂ .

Q. How can the structure of 5-Iodo-2-methylbenzo[d]thiazol-6-amine be confirmed spectroscopically?

  • 1H/13C NMR : Key signals include a singlet for the methyl group (δ ~2.5 ppm) and downfield shifts for aromatic protons adjacent to iodine (δ ~8.0–8.5 ppm).
  • Mass Spectrometry : Expect [M+H]⁺ at m/z 317 (C₈H₇IN₂S⁺).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement .

Q. What are common impurities encountered during synthesis, and how are they resolved?

  • Byproducts : Unreacted starting material or di-iodinated derivatives.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s electronic properties and reactivity?

The electron-withdrawing iodine increases electrophilicity at the benzene ring, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). DFT calculations show a localized LUMO at the iodine-adjacent carbon, facilitating nucleophilic attack .

Q. What strategies optimize the compound’s solubility for biological assays?

  • Derivatization : Convert the amino group to a hydrochloride salt or acetylate it temporarily.
  • Co-solvents : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .

Q. How can this compound be used in radiopharmaceutical research?

Replace stable iodine with ¹²⁵I for radiolabeling . Example protocol:

React the precursor with Na¹²⁵I in the presence of chloramine-T.

Purify via HPLC (C18 column, methanol/water mobile phase) .

Data Contradiction and Reproducibility

Q. How to resolve discrepancies in reported biological activity (e.g., antiviral vs. no activity)?

  • Assay Variability : Standardize cell lines (e.g., HCV replicon systems) and control for iodine’s cytotoxicity.
  • Structural Confirmation : Re-analyze batches via LC-MS to rule out degradation .

Q. Why do computational models predict conflicting binding affinities for this compound?

  • Methodological Differences : Compare docking algorithms (e.g., AutoDock vs. Glide) and receptor flexibility.
  • Solvent Effects : Include explicit water molecules in MD simulations to improve accuracy .

Applications in Drug Discovery

Q. What is the compound’s potential as a kinase inhibitor?

The benzothiazole scaffold shows affinity for CDK1/GSK3β kinases. Perform kinase inhibition assays:

  • Protocol : Incubate with recombinant kinases and measure ATP consumption via luminescence .

Q. Can it serve as a precursor for antiviral agents?

Derivatize the amino group with Schiff bases or hydrazones (e.g., using aldehydes from ). Test against HCV or IAV in plaque reduction assays .

Methodological Tables

Q. Table 1. Example Reaction Conditions for Iodination

MethodReagents/ConditionsYield (%)Reference
Electrophilic IodinationNIS, AcOH, 80°C, 12h65–70
Directed MetalationLDA, THF, -78°C, then I₂55–60

Q. Table 2. Key Spectral Data

TechniqueKey ObservationsReference
¹H NMR (DMSO-d₆)δ 8.23 (s, 1H, H-4), δ 2.48 (s, 3H, CH₃)
HRMS[M+H]⁺ = 317.9412 (calc. 317.9415)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.